molecular formula C16H25NS B1674390 Gacyclidine CAS No. 68134-81-6

Gacyclidine

Cat. No.: B1674390
CAS No.: 68134-81-6
M. Wt: 263.4 g/mol
InChI Key: DKFAAPPUYWQKKF-BZSJEYESSA-N
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Description

Gacyclidine is a psychoactive drug that has been used in trials studying the treatment of Tinnitus . It is a small molecule and is currently under investigation . It is closely related to phencyclidine (PCP), and specifically, is a derivative of tenocyclidine (TCP) .


Synthesis Analysis

The synthesis of this compound involves the 1,2-addition of 2-methylcyclohexanone with 2-thienyl lithium or 2-thienyl magnesium bromide, which gives cyclohexanol as a diastereomeric mixture. This mixture is then treated with sodium azide in trichloroacetic acid to yield the azide. The azide is reduced with lithium aluminium hydride or Raney nickel in isopropanol to afford the corresponding amine, preferentially with the cis-configuration. Finally, this compound is dialkylated with 1,5-dibromopentane by means of potassium carbonate in acetonitrile to provide the target compound as a diastereomeric mixture .


Molecular Structure Analysis

This compound has a molecular formula of C16H25NS and an average weight of 263.44 . It belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Neuroprotection in Traumatic Brain Injury

Gacyclidine,a non-competitive NMDA receptor antagonist, has shown promise in neuroprotection following acute traumatic brain injury. A study by Lepeintre et al. (2004) assessed its safety and efficacy in a multicenter, randomized, placebo-controlled trial. The treatment showed a beneficial long-term effect in neurological and functional recovery following brain injury, especially in the group receiving 0.04mg/kg of this compound (Lepeintre et al., 2004).

Treatment of Spinal Cord Injury

This compound has been studied for its effects on spinal cord injuries. In experiments by Gaviria et al. (2000), it was found to have neuroprotective effects, improving functional, histopathological, and electrophysiological outcomes in rats with spinal cord injury. This study suggests that early pharmacological intervention with this compound can attenuate spinal cord damage effectively (Gaviria et al., 2000).

Management of Organophosphate Poisoning

Lallement et al. (1999) reviewed the therapeutic value of this compound as a complement to conventional treatments for organophosphate poisoning. This compound showed efficacy in managing severe nerve agent poisoning, ensuring rapid normalization of EEG activity, clinical recovery, and neuroprotection (Lallement et al., 1999).

Suppression of Tinnitus

Wenzel et al. (2010) explored the use of this compound in suppressing sensorineural tinnitus in humans. Local administration of this compound to the cochlea showed temporary relief from tinnitus in some patients, suggesting its potential as a potent drug for tinnitus suppression (Wenzel et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gacyclidine involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1,1,2-trifluoroethylamine", "methyl 3-oxobutanoate", "sodium hydride", "ethyl bromide", "piperidine", "hydrochloric acid", "sodium hydroxide", "sodium cyanoborohydride" ], "Reaction": [ "Step 1: Reaction of 2-chloro-1,1,2-trifluoroethylamine with methyl 3-oxobutanoate in the presence of sodium hydride to form ethyl 2-(2-chloro-1,1,2-trifluoroethylamino)-3-oxobutanoate", "Step 2: Alkylation of the above intermediate with ethyl bromide in the presence of sodium hydride to form ethyl 2-(2-ethyl-2-(2-chloro-1,1,2-trifluoroethylamino)acetamido)-3-oxobutanoate", "Step 3: Cyclization of the above intermediate with piperidine in the presence of hydrochloric acid to form the target compound Gacyclidine", "Step 4: Reduction of Gacyclidine with sodium cyanoborohydride in the presence of sodium hydroxide to obtain the desired enantiomer" ] }

68134-81-6

Molecular Formula

C16H25NS

Molecular Weight

263.4 g/mol

IUPAC Name

1-[(1R)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine

InChI

InChI=1S/C16H25NS/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17/h7,9,13-14H,2-6,8,10-12H2,1H3/t14?,16-/m1/s1

InChI Key

DKFAAPPUYWQKKF-BZSJEYESSA-N

Isomeric SMILES

CC1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3

SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3

Appearance

Solid powder

68134-81-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

gacyclidine
GK 11
GK-11
GK11
methyl-2-r-(piperidine-1-)-1-(thienyl-2)1-cyclohexene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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